molecular formula C17H16N6S B11058781 2-(2-Pyrazinyl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-(2-Pyrazinyl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B11058781
M. Wt: 336.4 g/mol
InChI Key: YEMKIVXSHRNLGT-UHFFFAOYSA-N
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Description

2-(2-Pyrazinyl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that features a unique fusion of pyrazine, thieno, triazolo, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyrazinyl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo and pyrimidine rings . This method is catalyst-free and eco-friendly, making it suitable for industrial applications.

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using continuous flow reactors that allow for precise control of reaction conditions, such as temperature and pressure. This ensures high yields and purity of the final product. The use of microwave-assisted synthesis is also advantageous in industrial production due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyrazinyl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-Pyrazinyl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Pyrazinyl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Pyrazinyl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its complex structure, which combines multiple heterocyclic rings, enhancing its potential for diverse biological activities and applications. Its ability to inhibit CDK2 with high specificity sets it apart from other similar compounds .

Properties

Molecular Formula

C17H16N6S

Molecular Weight

336.4 g/mol

IUPAC Name

16-pyrazin-2-yl-10-thia-12,14,15,17-tetrazatetracyclo[9.7.0.02,9.014,18]octadeca-1(11),2(9),12,15,17-pentaene

InChI

InChI=1S/C17H16N6S/c1-2-4-6-13-11(5-3-1)14-16-21-15(12-9-18-7-8-19-12)22-23(16)10-20-17(14)24-13/h7-10H,1-6H2

InChI Key

YEMKIVXSHRNLGT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C3=C(S2)N=CN4C3=NC(=N4)C5=NC=CN=C5

Origin of Product

United States

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